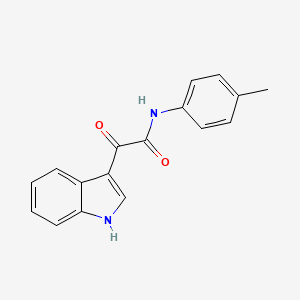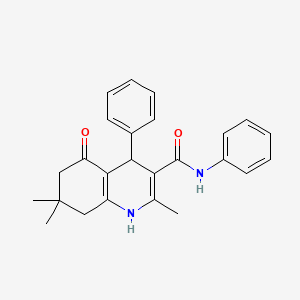
2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-component reaction. A common method includes the condensation of dimedone, benzaldehyde, acetoacetanilide, and ammonium acetate. The reaction is carried out at 150-160°C without a solvent for 10-20 minutes until gas evolution ceases and the reaction mixture solidifies . The product is then treated with ethanol, filtered, and recrystallized from alcohol to obtain a high yield of the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol at ambient temperature through grinding has been reported to be an efficient and environmentally friendly method . This approach offers a simple work-up procedure, rapid reaction times, and excellent product yields .
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
2,7,7-Trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a central nervous system (CNS) active agent.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the A1 adenosine receptor, exhibiting binding affinities comparable to known CNS active agents . This interaction can modulate neurotransmitter release and neuronal activity, contributing to its CNS effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,7,7-Trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide .
- 2,7,7-Trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide .
- Ethyl 2,7,7-trimethyl-4-[5-(3-nitrophenyl)-2-furyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .
Uniqueness
What sets 2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide apart is its specific structural configuration, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
885619-31-8 |
|---|---|
Molecular Formula |
C25H26N2O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,7,7-trimethyl-5-oxo-N,4-diphenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26N2O2/c1-16-21(24(29)27-18-12-8-5-9-13-18)22(17-10-6-4-7-11-17)23-19(26-16)14-25(2,3)15-20(23)28/h4-13,22,26H,14-15H2,1-3H3,(H,27,29) |
InChI Key |
IUZMOWYUQONABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


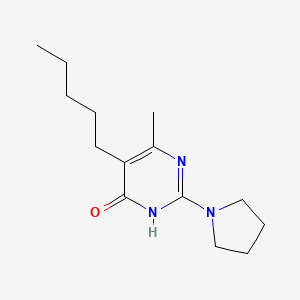
![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)
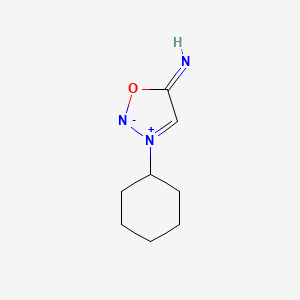

![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
![3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine](/img/structure/B11045792.png)
![1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-propen-1-one](/img/structure/B11045803.png)
![4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045808.png)
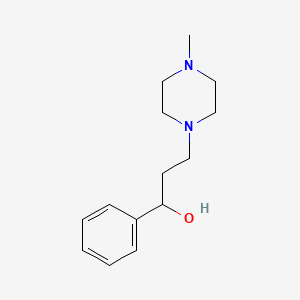
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045817.png)
![[5-amino-4-cyano-2-(2,5-dimethoxyphenyl)-2-fluorofuran-3(2H)-ylidene]propanedinitrile](/img/structure/B11045822.png)
